molecular formula C16H24N2O3S B2468539 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1173073-10-3

4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2468539
CAS RN: 1173073-10-3
M. Wt: 324.44
InChI Key: XCEMVCISFAEQMB-UHFFFAOYSA-N
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Description

“4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic compound. Unfortunately, there’s limited specific information available about this exact compound .


Synthesis Analysis

The synthesis of similar compounds, such as diazaspiro[4.5]decane scaffolds, involves reactions with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This process forms three carbon–carbon bonds in a domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular structure of similar compounds, such as spiro[4.5]decane, includes the arrangement of atoms and the chemical bonds that hold the atoms together . The spiro[4.5]decane molecule contains a total of 29 bonds, including 11 non-H bonds, 1 five-membered ring, and 1 six-membered ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as diazaspiro[4.5]decane scaffolds, include highly regioselective C–C coupling and spiro scaffold steps .

Scientific Research Applications

Antihypertensive Activity

4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane and its derivatives have been explored for their potential as antihypertensive agents. A study by Caroon et al. (1981) synthesized various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions and tested them for antihypertensive activity in rats. Some compounds showed promising results as alpha-adrenergic blockers, indicating potential use in hypertension treatment.

Supramolecular Arrangements

The compound and its related structures are also significant in crystallography and supramolecular chemistry. Graus et al. (2010) discussed the molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. The study highlighted the influence of substituents on the cyclohexane ring in forming supramolecular arrangements (Graus et al., 2010).

Soluble Epoxide Hydrolase Inhibition

In the context of chronic kidney diseases, certain derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane, closely related to the target compound, have been identified as potent soluble epoxide hydrolase inhibitors. Kato et al. (2014) discovered that these compounds, when administered orally, showed significant efficacy in lowering serum creatinine in a rat model, suggesting their potential application in chronic kidney disease treatment (Kato et al., 2014).

Muscarinic Activity

Spirooxazolidine-2,4-dione derivatives of 1-oxa-3,8-diazaspiro[4.5]decane have been studied for their muscarinic activity, with potential applications in treating dementia. Tsukamoto et al. (1993) synthesized a series of these derivatives and evaluated their efficacy as cholinergic agents, finding some compounds with significant affinity for cortical M1 receptors and potential as antidementia drugs (Tsukamoto et al., 1993).

Crystal Structure Analysis

The crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane has been studied to understand its molecular conformation. Wen (2002) detailed the crystallographic analysis of this compound, revealing its chiral nature and the conformation of the cyclohexyl ring, which is relevant for understanding the physical and chemical properties of these types of compounds (Wen, 2002).

Safety and Hazards

The safety data sheet for similar compounds, such as 1,4-dioxaspiro[4.5]decan-8-one, indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12-10-13(2)15(14(3)11-12)22(19,20)18-8-9-21-16(18)4-6-17-7-5-16/h10-11,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEMVCISFAEQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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